molecular formula C14H10ClN5S B12039416 5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478253-83-7

5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12039416
CAS No.: 478253-83-7
M. Wt: 315.8 g/mol
InChI Key: MHWYFTXHFUVQIK-RQZCQDPDSA-N
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Description

5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with pyridine-3-carbaldehyde and thiosemicarbazide under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted products, such as thiolates or amines.

Scientific Research Applications

5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-4-((pyridin-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Chlorophenyl)-4-((pyridin-4-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interaction profiles with molecular targets, leading to variations in efficacy and specificity.

Properties

CAS No.

478253-83-7

Molecular Formula

C14H10ClN5S

Molecular Weight

315.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10ClN5S/c15-12-6-2-1-5-11(12)13-18-19-14(21)20(13)17-9-10-4-3-7-16-8-10/h1-9H,(H,19,21)/b17-9+

InChI Key

MHWYFTXHFUVQIK-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3)Cl

Origin of Product

United States

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